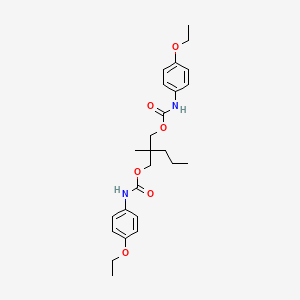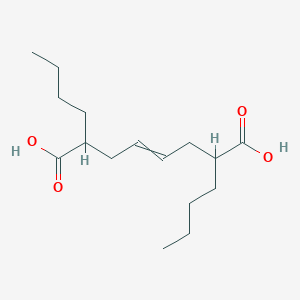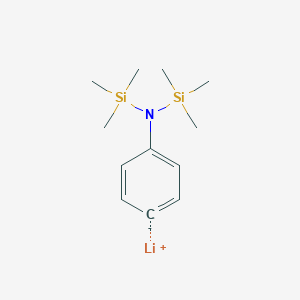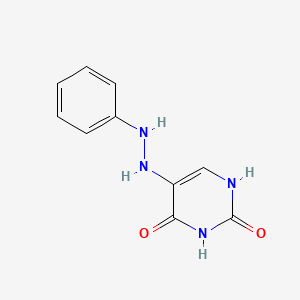
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with two nitrophenyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one typically involves the nitration of a bis(4-hydroxyphenyl) compound. The process includes the following steps:
Nitration: A bis(4-hydroxyphenyl) compound is nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups into the phenyl rings.
Cyclization: The nitrated compound undergoes cyclization to form the benzofuran core. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or catalytic hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine monohydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenyl derivatives.
Substitution: Ethers, esters, and other substituted phenyl derivatives.
Scientific Research Applications
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitro and hydroxyl groups play crucial roles in its reactivity and biological activity. For example, the reduction of nitro groups to amines can lead to the formation of active intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Similar in structure but with a propane core instead of a benzofuran core.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Features amino groups instead of nitro groups.
Uniqueness
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties
Properties
CAS No. |
33964-04-4 |
|---|---|
Molecular Formula |
C20H12N2O8 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3,3-bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12N2O8/c23-17-7-5-11(9-15(17)21(26)27)20(12-6-8-18(24)16(10-12)22(28)29)14-4-2-1-3-13(14)19(25)30-20/h1-10,23-24H |
InChI Key |
ILNAKHGFKXCKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
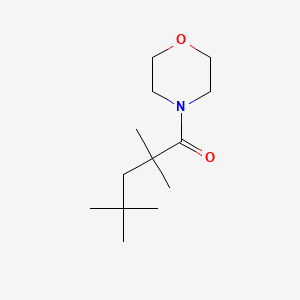


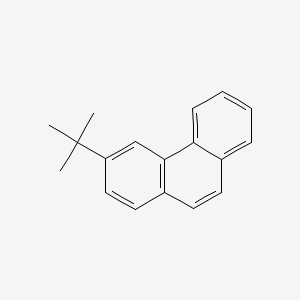
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
